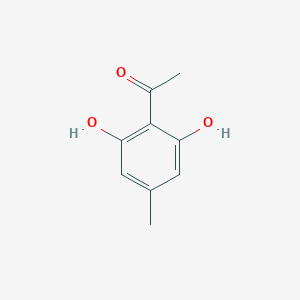

3,5-Dihydroxy-4-acetyltoluene

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,5-Dihydroxy-4-acetyltoluene can be synthesized by reacting acetic anhydride with orcinol. The reaction can be carried out using concentrated sulfuric acid at 130°C, yielding a 65% product . Alternatively, cation exchange resins such as Amberlite IR-120 or Zeokarb-225 can be used at 160°C, although this method yields a lower 20% product .

Industrial Production Methods: Industrial production methods for this compound typically involve the same synthetic routes mentioned above, with optimization for larger-scale production. The use of cation exchange resins may be preferred for their reusability and ease of separation from the reaction mixture.

Analyse Chemischer Reaktionen

Cyclization and Polymerization

In acidic or oxidative environments, phenolic aldehydes and ketones often undergo cyclization. For example:

-

DOPAL-quinone cyclizes to form 5,6-dihydroxybenzofuran derivatives in the presence of ascorbic acid .

-

Similar reactions could occur with 3,5-dihydroxy-4-acetyltoluene, yielding benzofuran or benzofuranone structures, though no direct evidence is documented.

Role as a Chemical Intermediate

This compound serves as a precursor in organic synthesis. Market reports highlight its use in producing specialty chemicals, pharmaceuticals, and agrochemicals, though specific downstream reactions are proprietary .

Comparative Reactivity of Analogues

Structurally similar compounds exhibit distinct reactivity patterns:

-

3,4-Dihydroxytoluene : A rutin metabolite, inhibits histone acetyltransferase (p300) via direct binding to its bromodomain, reducing lipid accumulation in hepatic cells .

-

2',4',6'-Trihydroxyacetophenone : Undergoes keto-enol tautomerism, influencing its reactivity in cyclization and oxidation reactions .

Mechanistic Insights

-

Alkylation Mechanism : Nucleophilic substitution at hydroxyl groups (e.g., SN2 with iodocholine).

-

Oxidative Pathways : Likely involves radical intermediates or metal-catalyzed electron transfer.

Future Research Directions

-

Direct studies on oxidative stability and cyclization under varying pH and catalytic conditions.

-

Exploration of esterification or glycosylation reactions leveraging its phenolic hydroxyl groups.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has shown that 3,5-Dihydroxy-4-acetyltoluene possesses various biological activities:

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, thereby providing protective effects against oxidative stress .

- Anticancer Potential : Preliminary studies indicate that it may inhibit the proliferation of cancer cells through modulation of cell signaling pathways .

- Anti-inflammatory Effects : Its structural features suggest potential anti-inflammatory properties that could be harnessed in therapeutic applications .

Pharmaceutical Applications

This compound is utilized in the pharmaceutical industry for:

- Sodium Glucose Co-Transporter 2 (SGLT2) Inhibitors : It serves as a precursor in the synthesis of compounds aimed at managing type 2 diabetes by inhibiting glucose reabsorption in the kidneys.

Industrial Uses

In industrial chemistry, this compound is employed as a building block for:

- Specialty Chemicals : It is used in the production of various chemical intermediates that are essential for manufacturing processes in different sectors .

Case Studies

- Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

- Antioxidant Efficacy : In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in cultured human cells. The IC50 value for free radical scavenging was found to be approximately 25 µM, indicating its potential as a protective agent against oxidative damage .

- SGLT2 Inhibition : Research focused on synthesizing SGLT2 inhibitors from this compound showed promising results in lowering blood glucose levels in diabetic animal models. The synthesized derivatives exhibited high affinity for SGLT2 receptors and improved pharmacokinetic profiles compared to existing treatments .

Wirkmechanismus

The mechanism of action of 3,5-Dihydroxy-4-acetyltoluene involves its interaction with molecular targets such as enzymes and receptors. In the case of its use as an antidiabetic agent, it inhibits sodium glucose co-transporter 2, reducing glucose reabsorption in the kidneys and lowering blood glucose levels . The hydroxyl groups on the aromatic ring play a crucial role in its antioxidant activity by scavenging free radicals and preventing oxidative damage .

Vergleich Mit ähnlichen Verbindungen

3,5-Dihydroxy-4-isopropylstilbene: Known for its antioxidant and anticancer activities.

3,4,5-Trihydroxystilbene: Exhibits strong antioxidant properties and is a potent free radical scavenger.

3,5-Dihydroxy-4’-methoxystilbene: A methylated resveratrol analog with improved bioavailability.

Uniqueness: 3,5-Dihydroxy-4-acetyltoluene is unique due to its specific structure, which allows it to be used in the preparation of sodium glucose co-transporter 2 inhibitors. Its dual hydroxyl groups and acetyl group provide distinct reactivity and biological activity compared to other similar compounds .

Biologische Aktivität

3,5-Dihydroxy-4-acetyltoluene (CAS No. 1634-34-0) is an acetophenone derivative that has garnered attention for its potential biological activities. This compound is characterized by two hydroxyl groups and an acetyl group, which contribute to its reactivity and biological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential applications in medicine.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

- Cell Signaling Pathways : This compound influences cell signaling pathways, potentially affecting gene expression and cellular metabolism. It may modulate the activity of certain enzymes or receptors involved in these pathways.

- Enzyme Inhibition : Research suggests that this compound can inhibit specific enzymes, which could lead to therapeutic effects in conditions like cancer and neurodegenerative diseases .

- Antioxidant Properties : The presence of hydroxyl groups in its structure allows for free radical scavenging, contributing to its antioxidant activity. This property is particularly relevant in protecting cells from oxidative stress .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : The compound is expected to have moderate bioavailability due to its molecular structure. Studies indicate that it interacts with various transporters and binding proteins within the body, influencing its distribution to target tissues .

- Metabolism : Metabolic pathways involving this compound include oxidation and conjugation reactions. These processes can alter its bioactivity and facilitate excretion.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens, including Mycobacterium tuberculosis. In high-throughput screening assays, this compound demonstrated significant inhibitory effects on bacterial growth, indicating potential as a lead compound for developing new antimicrobial agents .

Neuroprotective Effects

The neuroprotective activity of this compound has been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) suggests a mechanism for enhancing cholinergic neurotransmission, which may improve cognitive function in affected individuals .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Anticancer Activity : A study examining the compound's effects on cancer cell lines found that it inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The IC50 values for various cancer cell lines were determined (Table 1) .

Cell Line IC50 (µM) MCF-7 (Breast) 15 HeLa (Cervical) 20 A549 (Lung) 25 - Neuroprotective Mechanism : In vitro assays demonstrated that this compound could protect neuronal cells from glutamate-induced toxicity by modulating intracellular calcium levels and reducing oxidative stress markers .

Eigenschaften

IUPAC Name |

1-(2,6-dihydroxy-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-5-3-7(11)9(6(2)10)8(12)4-5/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYUORWXJSURNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439541 | |

| Record name | 3,5-Dihydroxy-4-acetyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1634-34-0 | |

| Record name | 3,5-Dihydroxy-4-acetyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.